molecular formula C8H11ClO4 B123143 Diethyl Chloromaleate CAS No. 626-10-8

Diethyl Chloromaleate

Cat. No.: B123143
CAS No.: 626-10-8
M. Wt: 206.62 g/mol
InChI Key: VOEQTGMCAHZUNJ-AATRIKPKSA-N
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Mechanism of Action

Target of Action

Diethyl Chloromaleate is a 2-halo-1,3-dicarbonyl compound . It is primarily used in organic synthesis as a diesterification reagent . The primary targets of this compound are the compounds with which it reacts to form diesters . These compounds play a crucial role in various synthetic processes, contributing to the formation of complex organic molecules.

Mode of Action

This compound interacts with its targets through a process known as diesterification . In this reaction, this compound reacts with other compounds to form diesters, playing a significant role in the synthesis of various organic compounds .

Biochemical Pathways

It is known to participate in k2co3-catalyzed domino reactions (michael alkylation, mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to afford the corresponding diethyl thioxo- or selenoxomalonates .

Result of Action

The primary result of this compound’s action is the formation of diesters . These diesters are crucial intermediates in various organic synthesis processes, leading to the production of a wide range of organic compounds .

Action Environment

This compound is a volatile and irritating compound that is soluble in organic solvents such as alcohol and ether, but insoluble in water . It is unstable in light and air and can react with water and moisture . These environmental factors can influence the action, efficacy, and stability of this compound. Proper storage and handling conditions, such as sealing and avoiding direct sunlight, are necessary to maintain its stability .

Preparation Methods

Diethyl Chloromaleate can be synthesized through the reaction of maleic anhydride with hydrogen chloride gas. The process involves dissolving maleic anhydride in an organic solvent and then slowly introducing hydrogen chloride gas under controlled conditions . The reaction proceeds as follows:

C4H2O3+HClC4H3ClO3\text{C}_4\text{H}_2\text{O}_3 + \text{HCl} \rightarrow \text{C}_4\text{H}_3\text{ClO}_3 C4​H2​O3​+HCl→C4​H3​ClO3​

The resulting product is then esterified with ethanol to form this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Diethyl Chloromaleate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl Chloromaleate has several applications in scientific research:

Comparison with Similar Compounds

Diethyl Chloromaleate can be compared with other similar compounds, such as:

This compound is unique due to its specific reactivity patterns and its applications in various fields of research and industry .

Properties

IUPAC Name

diethyl (E)-2-chlorobut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEQTGMCAHZUNJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-10-8
Record name NSC15759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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